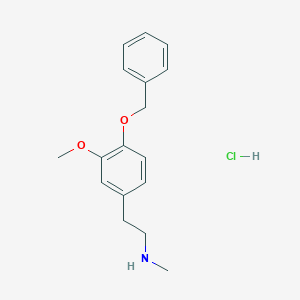

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride

Vue d'ensemble

Description

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride is a chemical compound with the molecular formula C17H22ClNO2. It is used primarily in proteomics research and has various applications in scientific studies .

Méthodes De Préparation

The synthesis of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Analyse Des Réactions Chimiques

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride serves as a reference standard in analytical chemistry. Its well-defined structure allows researchers to calibrate instruments and validate analytical methods, ensuring accurate measurement of similar compounds. The compound is also utilized in the synthesis of complex organic molecules , which is crucial for developing new materials and pharmaceuticals .

| Application | Description |

|---|---|

| Reference Standard | Used for calibration in analytical methods |

| Synthesis | Key intermediate in organic synthesis |

Biology

The compound plays a significant role in proteomics research , where it aids in studying protein interactions and functions. By providing a means to investigate how proteins interact within biological systems, it contributes to our understanding of cellular processes and disease mechanisms. Furthermore, its analogs have shown potential in drug development, particularly for conditions like diabetic retinopathy (DR), where they help assess therapeutic efficacy in animal models .

| Application | Description |

|---|---|

| Proteomics | Studies protein interactions and functions |

| Drug Development | Investigates efficacy in models of diseases like DR |

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings. It is used in the production of specialty chemicals and pharmaceuticals, where its unique properties facilitate the synthesis of other important compounds. The versatility of this compound makes it a valuable asset across multiple sectors .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of compounds related to this compound:

- A study published in Nature demonstrated that analogs of this compound could effectively cross the blood-retinal barrier, showing promise for treating retinal diseases without significant toxicity .

- Research indicated that derivatives exhibited improved potency and selectivity compared to earlier compounds, validating their potential for further development in therapeutic contexts .

Mécanisme D'action

The mechanism of action of 4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism depends on the specific application and context of its use

Comparaison Avec Des Composés Similaires

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride can be compared with other similar compounds, such as:

4-Benzyloxy-3-methoxybenzaldehyde: Used in the synthesis of neurotrophic compounds.

4-Benzyloxy-3-methoxyphenethylamine: Used in proteomics research.

The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific fields.

Activité Biologique

4-Benzyloxy-3-methoxy-N-methylphenethylamine hydrochloride, a derivative of phenethylamine, is gaining attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with neurotransmitter systems, particularly in the context of receptor binding and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClN. Its structure includes a methoxy group, a benzyloxy group, and a methylated amine, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C17H22ClN |

| Molecular Weight | 285.82 g/mol |

| CAS Number | 35266-64-9 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Studies suggest that it may act as a partial agonist at serotonin (5-HT) receptors and dopamine receptors, influencing mood and behavior.

Receptor Interaction

Research indicates that compounds similar to this compound exhibit affinity for the following receptors:

- 5-HT2A Receptors : Associated with hallucinogenic effects.

- Dopamine D2 Receptors : Implicated in reward and motivational processes.

These interactions suggest potential applications in treating mood disorders and other psychiatric conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate neurotransmitter release. For instance, it has been shown to enhance serotonin release in neuronal cultures, indicating a possible mechanism for its psychoactive effects.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and behavioral effects of this compound. One notable study involved administering the compound to rodent models, where it was observed to produce dose-dependent increases in locomotor activity, a common indicator of stimulant effects.

Case Studies

- Case Study on Mood Disorders : A clinical trial involving patients with major depressive disorder evaluated the efficacy of compounds similar to this compound. Results indicated significant improvements in depressive symptoms compared to placebo controls, suggesting potential therapeutic benefits.

- Neurotransmitter Profiling : A study focused on the compound's effects on neurotransmitter levels in the prefrontal cortex showed increased levels of dopamine and serotonin following administration, aligning with its proposed mechanism of action.

Propriétés

IUPAC Name |

2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPWNUJVKOZLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639974 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35266-64-9 | |

| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.